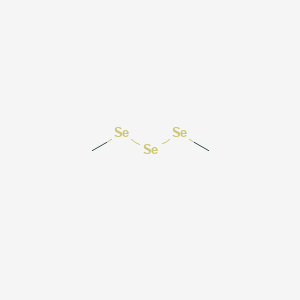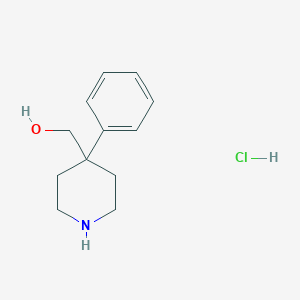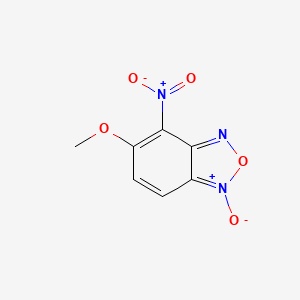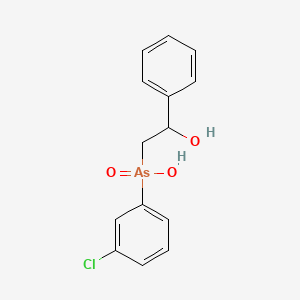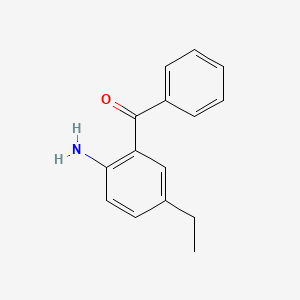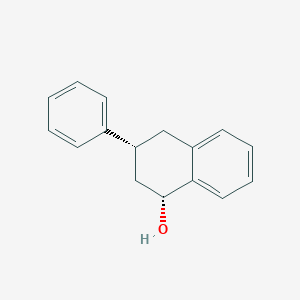
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol: is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a tetrahydronaphthalene core with a phenyl group and a hydroxyl group, making it a valuable intermediate in various synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the asymmetric reduction of 3-phenyl-1-tetralone using chiral catalysts or reagents to achieve high enantiomeric purity . Another approach involves the use of organometallic reagents in the presence of chiral ligands to induce stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the ketone precursor is reduced in the presence of a chiral catalyst under controlled conditions. This method ensures high yield and enantiomeric excess, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form saturated hydrocarbons using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity and leading to various biological effects . The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which allows for diverse chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
14833-69-3 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H16O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-9,14,16-17H,10-11H2/t14-,16-/m1/s1 |
Clave InChI |
GADNKICCOTZSTQ-GDBMZVCRSA-N |
SMILES isomérico |
C1[C@@H](CC2=CC=CC=C2[C@@H]1O)C3=CC=CC=C3 |
SMILES canónico |
C1C(CC2=CC=CC=C2C1O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


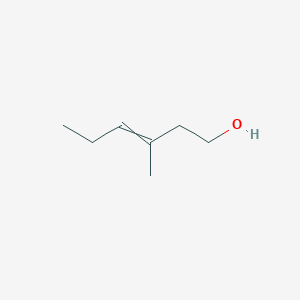

![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)





